molecular formula C9H18ClNO3 B6245495 methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride CAS No. 2408974-51-4

methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride

Cat. No.: B6245495
CAS No.: 2408974-51-4
M. Wt: 223.7
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Description

Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an amino group, a ketone group, and a methyl ester group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with methylamine and subsequent esterification with methanol. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo electrophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-3,3-dimethyl-5-oxohexanoate: The non-hydrochloride form of the compound.

    Ethyl 6-amino-3,3-dimethyl-5-oxohexanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

    Methyl 6-amino-3,3-dimethyl-5-oxopentanoate: A compound with a shorter carbon chain.

Uniqueness

Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.

Properties

CAS No.

2408974-51-4

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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